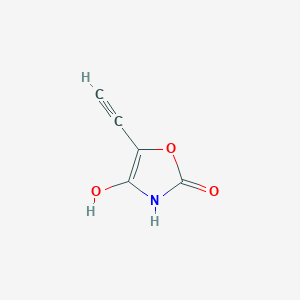
4-Sulfanylidene-4H-pyran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-3-carbonyl chloride, 4-thioxo- is a chemical compound with the molecular formula C6H3ClO2S It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features a carbonyl chloride and a thioxo group at specific positions on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carbonyl chloride, 4-thioxo- can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. One-pot condensation reactions are commonly employed, utilizing catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . For example, the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol is a typical synthetic route .
Industrial Production Methods
the principles of green chemistry, such as atom economy, short reaction times, and low-cost reaction conditions, are likely to be applied in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-3-carbonyl chloride, 4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides .
Scientific Research Applications
4H-Pyran-3-carbonyl chloride, 4-thioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4H-Pyran-3-carbonyl chloride, 4-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbonyl chloride group can also react with nucleophiles in biological systems, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-3-carbonyl chloride, 4-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4H-Thiopyran-3-carbonyl chloride, 4-oxo-: Contains a sulfur atom in the ring and an oxo group.
4H-Pyran-3-carboxylic acid, 4-thioxo-: Similar structure but with a carboxylic acid group instead of a carbonyl chloride
Uniqueness
4H-Pyran-3-carbonyl chloride, 4-thioxo- is unique due to the presence of both a carbonyl chloride and a thioxo group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
61611-81-2 |
|---|---|
Molecular Formula |
C6H3ClO2S |
Molecular Weight |
174.61 g/mol |
IUPAC Name |
4-sulfanylidenepyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(8)4-3-9-2-1-5(4)10/h1-3H |
InChI Key |
WVTGXGXFRJRHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C(C1=S)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)

![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)






